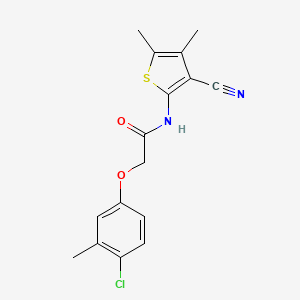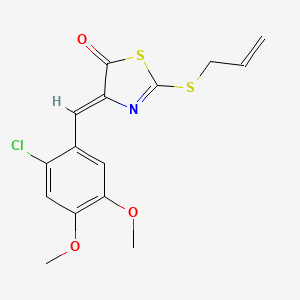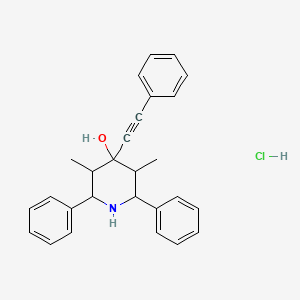![molecular formula C18H18N2O2 B5101630 N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5101630.png)
N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as PBAH and has shown promising results in various areas of research.
科学的研究の応用
PBAH has been studied extensively for its potential use in scientific research. It has shown promising results in various areas of research, including cancer, inflammation, and neurodegenerative diseases. PBAH has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
作用機序
The mechanism of action of PBAH is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and inflammation. PBAH has also been shown to activate certain signaling pathways that are involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
PBAH has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and inflammation. PBAH has also been shown to activate certain signaling pathways that are involved in the protection of neurons from oxidative stress. In animal models, PBAH has been shown to reduce tumor growth, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
PBAH has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. PBAH has also been shown to be relatively stable and can be stored for extended periods without significant degradation. However, PBAH has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experiments. PBAH also has limited bioavailability, which can limit its effectiveness in certain animal models.
将来の方向性
There are several future directions for research on PBAH. One area of research is the development of more effective formulations of PBAH that can improve its solubility and bioavailability. Another area of research is the development of more specific inhibitors of the enzymes targeted by PBAH, which may improve its effectiveness in certain applications. Additionally, PBAH could be further studied for its potential use in other areas of research, such as cardiovascular disease and diabetes.
合成法
PBAH can be synthesized using a simple one-pot reaction. The reaction involves the condensation of 4-hydroxybenzaldehyde and 3-phenyl-2-propen-1-ol in the presence of acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain PBAH. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
特性
IUPAC Name |
N-[(Z)-[4-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-15(21)20-19-14-17-9-11-18(12-10-17)22-13-5-8-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,20,21)/b8-5+,19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTIWIGQVPJXOM-DOOFWDELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C\C1=CC=C(C=C1)OC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5101580.png)
![2-(3-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5101588.png)
![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B5101600.png)
![3-bromo-N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5101610.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5101617.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-ethoxy-2-nitrophenyl)-7-methoxy-1,3(2H,4H)-isoquinolinedione](/img/structure/B5101624.png)


![4-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5101654.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)
